EML 425

説明

EML 425 is a non-competitive inhibitor of the lysine acetyltransferase type 3 (KAT3) histone acetyltransferase p300 and CREB-binding protein (CBP; IC50s = 2.9 and 1.1 µM, respectively). It prevents glucose-induced cataract formation in isolated rat lens when used at a concentration of 200 µM.

This compound is a reversible and non-competitive CBP/p300 inhibitor that is cell permeable (IC50 values are 1.1 and 2.9 μM, respectively).

生化学分析

Biochemical Properties

EML 425 plays a crucial role in biochemical reactions by inhibiting CBP and p300, two proteins that are critical for gene expression and cellular function . The compound interacts with these proteins by binding to them, thereby preventing them from carrying out their normal functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression and cellular metabolism. Specifically, this compound has been shown to reduce the acetylation of lysine H4K5 and H3K9 in U937 cells, which can have significant effects on gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CBP and p300. It acts as a reversible inhibitor, noncompetitive versus both acetyl-CoA and a histone H3 peptide . This means that this compound can bind both the free enzyme and the enzyme-substrate complex, although with unequal affinity constants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has good cell permeability , which allows it to exert its effects within cells

生物活性

EML 425 is a compound recognized for its role as a potent inhibitor of the CBP/p300 histone acetyltransferases (HATs). These enzymes are crucial in the regulation of gene expression through acetylation of histones and non-histone proteins, thereby influencing various biological processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound functions as a reversible and non-competitive inhibitor of CBP/p300. By inhibiting these HATs, this compound interferes with the acetylation processes that are essential for the transcriptional activation of genes. This inhibition can lead to altered expression profiles in various cellular contexts, particularly in cancer cells where CBP/p300 activity is often dysregulated.

Key Findings:

- Inhibition of Acetylation : this compound effectively reduces the acetylation levels of histones H3 and H4, which are critical for chromatin remodeling and gene transcription .

- Impact on Gene Expression : Studies have shown that treatment with this compound leads to downregulation of oncogenes that are typically upregulated in cancerous tissues, suggesting its potential utility in cancer therapy .

Biological Activity in Cancer Models

Recent studies have highlighted the impact of this compound on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit proliferation in several models.

Case Study: Lung Cancer

In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant anti-proliferative effects. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed upon treatment with this compound.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that this compound triggers programmed cell death pathways .

Table 1: Effects of this compound on NSCLC Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| H3122 | 5.4 | 30 |

| H2228 | 7.2 | 25 |

| Beas2B | 10.1 | 15 |

Interaction with Signaling Pathways

This compound's inhibition of CBP/p300 has downstream effects on various signaling pathways. Notably, it has been shown to affect the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

Key Observations:

- Colocalization with Signaling Proteins : Immunofluorescence studies indicate that this compound-treated cells exhibit altered localization patterns of key signaling proteins such as GRB2 and SOS1 within cytoplasmic foci associated with EML4-ALK variants .

- Altered Pathway Activation : The inhibition by this compound leads to decreased phosphorylation levels of downstream targets in these pathways, suggesting a potential mechanism for its anti-cancer effects .

Toxicological Profile

The safety profile of this compound has been assessed in preclinical studies. According to safety data sheets:

科学的研究の応用

EML 425 exhibits non-competitive inhibition against both acetyl-CoA and histone H3 peptide substrates, with IC50 values of 1.1 μM for p300 and 2.9 μM for CBP. The compound demonstrates good cell permeability and selectively inhibits p300 and CBP while showing minimal activity against other related enzymes such as GCN5 and PCAF .

Cancer Research

One of the primary applications of this compound is in cancer research, particularly in targeting cancers driven by aberrant CBP/p300 activity. The inhibition of these coactivators can lead to reduced tumor growth and increased sensitivity to conventional therapies. Studies have indicated that this compound can suppress oncogenic signaling pathways by inhibiting the transcriptional activity associated with various oncogenes .

Epigenetics

This compound serves as a valuable tool for studying epigenetic modifications. By inhibiting histone acetylation, researchers can investigate the role of acetylation in gene regulation and cellular differentiation processes. This has implications not only in cancer biology but also in understanding developmental biology and stem cell differentiation.

Drug Development

The specificity of this compound for CBP/p300 makes it an attractive candidate for drug development aimed at treating diseases linked to these proteins. Its reversible nature allows for controlled modulation of target pathways, which is crucial for minimizing side effects during therapeutic interventions.

Case Study 1: Targeting Acute Myeloid Leukemia (AML)

In a recent study, researchers explored the effects of this compound on AML cells characterized by high levels of CBP/p300 activity. The compound was found to significantly reduce cell viability and induce apoptosis in vitro. Furthermore, animal models demonstrated that treatment with this compound led to reduced tumor burden compared to controls, suggesting its potential as a therapeutic agent for AML .

Case Study 2: Enhancing Chemotherapy Efficacy

Another investigation focused on combining this compound with standard chemotherapy agents in breast cancer models. The results indicated that this compound enhanced the sensitivity of cancer cells to doxorubicin by downregulating anti-apoptotic genes regulated by CBP/p300. This combination therapy approach could lead to improved outcomes for patients with resistant forms of breast cancer .

特性

IUPAC Name |

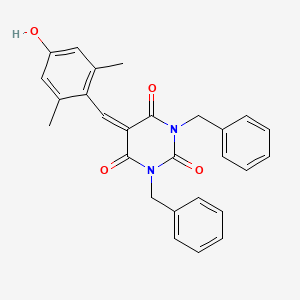

1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGQBJDYUPNAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。